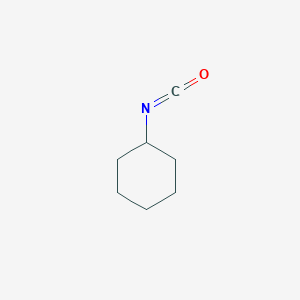
Cyclohexyl isocyanate
カタログ番号 B146478
分子量: 125.17 g/mol
InChIキー: KQWGXHWJMSMDJJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US07482481B2
Procedure details


500 g of chlorobenzene and 8.7 g of Cyanex® 923 (commercial product from Cytec Industries, a mixture of different tri-C6-C8-alkylphosphine oxides having an average molecular weight of 348 g/mol) (0.025 mol) were placed in the glass vessel and 53 g of gaseous phosgene was introduced at room temperature. The reaction mixture was subsequently heated to 80° C., with vigorous phosgene reflux being established. While stirring vigorously at 77-80° C., a total of 99.2 g of cyclohexylamine (1 mol) dissolved in 200 g of chlorobenzene and at the same time a further 113 g of phosgene were introduced over a period of 3 hours. After addition was complete, the system was maintained at 77-80° C. for a further one hour without introduction of phosgene to allow further reaction to occur and the residual unreacted phosgene was subsequently stripped out at 40° C. by means of nitrogen. The reaction mixture obtained was a fluid suspension from which the solid obtained was separated by filtration. A few milligrams of solid were able to be isolated in this way. The filtered crude product was worked up by distillation. Removal of the solvent and fractional distillation gave 82.8 g of cyclohexyl isocyanate (0.662 mol). This corresponds to 66.2% of the theoretical yield.







[Compound]
Name
tri-C6-C8-alkylphosphine oxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six


Identifiers


|
REACTION_CXSMILES
|
[C:1](Cl)(Cl)=[O:2].[CH:5]1([NH2:11])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1>ClC1C=CC=CC=1>[CH:5]1([N:11]=[C:1]=[O:2])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
53 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
99.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)N
|
|
Name
|
|
|
Quantity
|
113 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=CC=CC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(Cl)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(Cl)Cl
|
Step Six
[Compound]
|
Name
|
tri-C6-C8-alkylphosphine oxides
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
78.5 (± 1.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
While stirring vigorously at 77-80° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was introduced at room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were introduced over a period of 3 hours
|
|
Duration
|
3 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was subsequently stripped out at 40° C. by means of nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was separated by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to be isolated in this way
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The filtered crude product
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was worked up by distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of the solvent and fractional distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)N=C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.662 mol | |
| AMOUNT: MASS | 82.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 123.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
